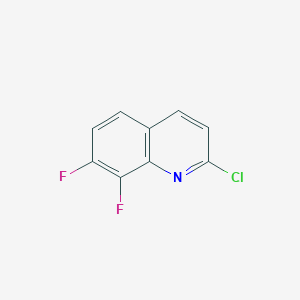![molecular formula C10H8N4S B2598531 2-Methyl[1,2,4]triazolo[1,5-c]quinazoline-5-thiol CAS No. 258350-62-8](/img/structure/B2598531.png)
2-Methyl[1,2,4]triazolo[1,5-c]quinazoline-5-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Methyl[1,2,4]triazolo[1,5-c]quinazoline-5-thiol is a compound used in proteomics research . Its molecular formula is C10H8N4S and has a molecular weight of 216.26 .
Synthesis Analysis
The synthesis of similar compounds involves aromatic nucleophilic substitution reactions . For instance, 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine can react with different amines and triazole-2-thiol to produce novel [1,2,4]triazolo [4,3- a ]quinoxaline derivatives .Molecular Structure Analysis
The molecular structure of this compound consists of a triazoloquinazoline core with a methyl group at the 2-position and a thiol group at the 5-position .Scientific Research Applications
Antibacterial Properties
2-Methyl[1,2,4]triazolo[1,5-c]quinazoline-5-thiol derivatives have demonstrated promising antibacterial properties. For instance, a study synthesized several derivatives, including 2-aryl-5-methyl-[1,2,4]triazolo[1,5-c]quinazoline derivatives, which were tested against various bacterial strains like Staphylococcus aureus and Escherichia coli. The study highlighted their significant antibacterial activity, particularly against Staphylococcus aureus, with some derivatives surpassing the effectiveness of standard treatments like trimethoprim (Zeydi et al., 2017).
Synthesis of Fused Mesoionic Compounds
Another research avenue involves the synthesis of novel mesoionic compounds. For example, novel fused 1-substituted-5-thioxo-5,6-dihydro-[1,2,4]triazolo[1,5-c]quinazolin-1-ium-2-thiolates were synthesized through base-catalyzed condensation. These compounds offer a range of applications due to their unique chemical structure and potential biological activity (Kovalenko et al., 2020).
Development of Novel Heterocyclic Derivatives
There's also a focus on creating novel heterocyclic derivatives of quinoline. For instance, a study explored the synthesis of various heterocyclic derivatives of quinoline, including 1,2,4-triazolo derivatives, which have potential applications in medicinal chemistry due to their structural properties (Sharba et al., 2016).
Investigation of Biological Activity
The biological activity of these compounds has also been a significant area of research. A study synthesized 2-heteroaryl-[1,2,4]triazolo[1,5-c]quinazoline-5(6H)-thiones and investigated their antibacterial and anticancer properties. Some compounds showed high antibacterial activity against Staphylococcus aureus and demonstrated potential anticancer properties, as evident in molecular docking studies (Bilyi et al., 2015).
Properties
IUPAC Name |
2-methyl-3H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4S/c1-6-11-9-7-4-2-3-5-8(7)12-10(15)14(9)13-6/h2-5H,1H3,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHYMWNARIQBYDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C3C=CC=CC3=NC(=S)N2N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(6-ethylbenzo[d]thiazol-2-yl)-4-phenoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2598448.png)
![7-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B2598450.png)
![N-(4-((8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)sulfonyl)phenyl)cyclopentanecarboxamide](/img/structure/B2598452.png)
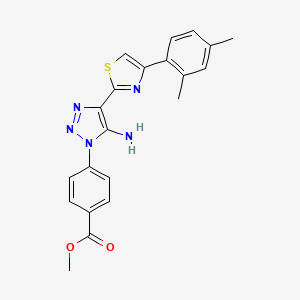
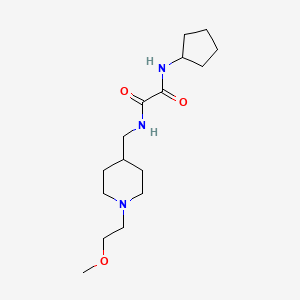
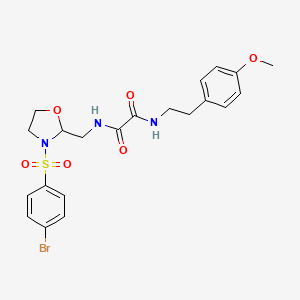
![1,3-dimethyl-N-(2-morpholinoethyl)-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2598459.png)
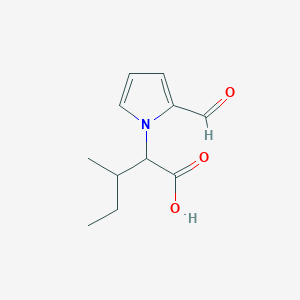
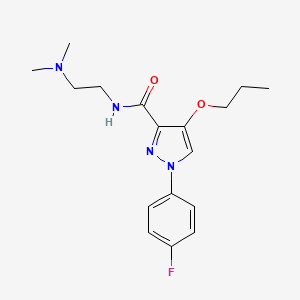
![5-((4-Ethoxyphenyl)(4-methylpiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2598465.png)
![Ethyl 2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetate](/img/structure/B2598466.png)
![2-[Methyl(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]ethanol](/img/structure/B2598467.png)
